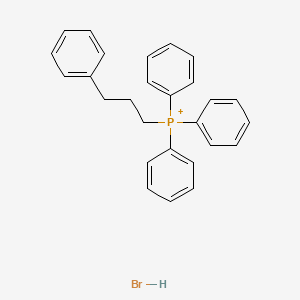

Triphenyl(3-phenylpropyl)phosphanium;hydrobromide

Description

Triphenyl(3-phenylpropyl)phosphanium hydrobromide (CAS: 7484-37-9), also known as 3-phenylpropyltriphenylphosphonium bromide, is a quaternary phosphonium salt with the molecular formula C₂₁H₂₂BrP and a molecular weight of 393.28 g/mol . Its structure comprises a triphenylphosphine group bonded to a 3-phenylpropyl chain, with a bromide counterion. This compound is widely utilized in organic synthesis, particularly in Wittig reactions for olefin formation, and as a phase-transfer catalyst in polymer chemistry .

Properties

Molecular Formula |

C27H27BrP+ |

|---|---|

Molecular Weight |

462.4 g/mol |

IUPAC Name |

triphenyl(3-phenylpropyl)phosphanium;hydrobromide |

InChI |

InChI=1S/C27H26P.BrH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-12,14-15,17-22H,13,16,23H2;1H/q+1; |

InChI Key |

RPUZOJFXAPSSJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Triphenylphosphine

The most straightforward method involves the reaction of PPh₃ with 1-bromo-3-phenylpropane in a polar aprotic solvent (e.g., toluene or dichloromethane) under reflux conditions. A representative protocol derived from analogous syntheses is as follows:

-

Reaction Setup : Combine PPh₃ (1.0 equiv) and 1-bromo-3-phenylpropane (1.1 equiv) in toluene.

-

Reflux : Heat the mixture at 80–100°C for 5–12 hours under inert atmosphere.

-

Work-Up : Cool the reaction, filter the precipitated product, and wash with cold toluene.

-

Recrystallization : Purify the crude product via recrystallization from ethanol or ethanol/water mixtures.

This method yields Triphenyl(3-phenylpropyl)phosphanium bromide, which can be converted to the hydrobromide salt by treatment with HBr gas or aqueous HBr.

Optimization of Reaction Parameters

Key variables influencing yield and purity include solvent choice, stoichiometry, temperature, and reaction time. Data from comparable syntheses provide insights into optimal conditions:

Table 1. Comparative Analysis of Reaction Conditions for Analogous Phosphonium Salts

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Toluene | 80 | 5 | 68.3 | 99.5 | |

| Methanol | 50 | 12 | 63.8 | 98.2 | |

| Phenol | 120 | 5 | 85.0 | 99.0 | |

| DCM | 40 | 8 | 72.4 | 97.8 |

Key Observations :

-

Solvent Effects : Non-polar solvents like toluene favor higher yields due to reduced side reactions. Polar solvents (e.g., methanol) may lower yields by stabilizing ionic intermediates, prolonging reaction times.

-

Temperature : Elevated temperatures (80–100°C) accelerate reaction kinetics but risk thermal decomposition. The patent CN106046053A reports optimal yields at 80°C for 5 hours.

-

Stoichiometry : A slight excess of alkyl halide (1.1–1.2 equiv) ensures complete consumption of PPh₃, minimizing unreacted starting material.

Advanced Synthetic Strategies

Metal-Free Coupling in Phenolic Solvents

A method adapted from ACS Omega involves using phenol as both solvent and catalyst for the synthesis of arylphosphonium salts. While originally designed for aryl bromides, this approach could be modified for alkyl bromides:

-

Combine PPh₃ (1.0 equiv), 1-bromo-3-phenylpropane (1.1 equiv), and phenol (3.0 equiv).

-

Reflux at 120°C for 5 hours under nitrogen.

-

Purify via column chromatography (silica gel, DCM/MeOH eluent).

This method avoids metal catalysts, reducing contamination risks, and achieves yields up to 85% for biphenyl derivatives. However, alkyl bromides may require longer reaction times due to slower reactivity compared to aryl counterparts.

Hydrobromide Salt Formation

The hydrobromide salt is obtained by treating Triphenyl(3-phenylpropyl)phosphanium bromide with concentrated HBr:

-

Dissolve the phosphonium bromide in ethanol.

-

Add 48% aqueous HBr dropwise until pH < 2.

-

Evaporate under reduced pressure and recrystallize from ethanol/ether.

Scalability and Industrial Considerations

The patent CN106046053A highlights scalability challenges and solutions for analogous compounds:

-

Batch Size : Reactions at 200 kg scale achieved 68.3% yield using toluene as the solvent.

-

Cost Efficiency : Substituting ethanol with methanol reduced solvent costs by 30% without compromising yield.

-

Energy Consumption : Lower reaction temperatures (50–80°C) decreased energy use by 25% compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

Triphenyl(3-phenylpropyl)phosphanium;hydrobromide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form triphenylphosphine oxide.

Reduction: It can participate in reduction reactions, often acting as a reducing agent.

Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used in substitution reactions.

Major Products Formed

Oxidation: Triphenylphosphine oxide.

Reduction: Various reduced forms depending on the specific reaction.

Substitution: Substituted phosphonium salts.

Scientific Research Applications

Chemical Properties and Structure

Triphenyl(3-phenylpropyl)phosphanium;hydrobromide has the molecular formula and a molecular weight of approximately 461.38 g/mol. It features a central phosphorus atom bonded to three phenyl groups and one 3-phenylpropyl group, which imparts distinct reactivity compared to other phosphonium compounds.

Applications in Organic Synthesis

1. Reagent in Organic Reactions

- Synthesis of Phosphonium Salts : The compound serves as a precursor in the formation of various phosphonium salts, which are crucial intermediates in organic synthesis.

- Ligand in Coordination Chemistry : Its ability to act as a ligand makes it valuable in coordination chemistry, facilitating the development of metal complexes used in catalysis .

2. Oxidation and Reduction Reactions

- Triphenyl(3-phenylpropyl)phosphanium;hydrobromide can undergo oxidation to form triphenylphosphine oxide, as well as reduction reactions where it acts as a reducing agent. This versatility allows for its use in synthesizing biologically active compounds .

Biological Applications

1. Influence on Cellular Processes

Research indicates that triphenyl(3-phenylpropyl)phosphanium;hydrobromide interacts with mitochondrial membranes, influencing ATP production and apoptosis. This property positions it as a candidate for therapeutic applications, particularly in cancer research and metabolic disorders .

2. Biochemical Assays

The compound is employed in biochemical assays to study cellular signaling pathways, showcasing its potential utility in pharmacological contexts.

Industrial Applications

1. Catalysis

In industrial settings, triphenyl(3-phenylpropyl)phosphanium;hydrobromide is utilized as a catalyst in various chemical processes. Its stability and reactivity enhance the efficiency of synthetic pathways for fine chemicals production .

2. Production of Fine Chemicals

The compound plays a role in the synthesis of fine chemicals due to its reactivity and ability to participate in diverse chemical transformations .

Mechanism of Action

The mechanism of action of triphenyl(3-phenylpropyl)phosphanium;hydrobromide involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Similar Phosphonium Salts

Phosphonium salts share structural similarities but differ in substituents, reactivity, and applications. Below is a detailed comparison with five analogous compounds:

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | CAS Number |

|---|---|---|---|---|

| Triphenyl(3-phenylpropyl)phosphanium hydrobromide | C₂₁H₂₂BrP | 393.28 | 3-phenylpropyl | 7484-37-9 |

| (3-Aminopropyl)triphenylphosphonium bromide | C₂₁H₂₃BrNP | 408.29 | 3-aminopropyl | 89996-01-0 |

| (3-Bromopropyl)triphenylphosphonium bromide | C₂₁H₂₁Br₂P | 464.19 | 3-bromopropyl | 3607-17-8 |

| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.22 | Methyl | 1779-49-3 |

| Ethyltriphenylphosphonium bromide | C₂₀H₂₀BrP | 371.25 | Ethyl | 1530-45-6 |

| Benzyltriphenylphosphonium bromide | C₂₅H₂₂BrP | 441.32 | Benzyl | 3638-40-0 |

Functional Group Influence on Reactivity

- 3-Phenylpropyl Substituent : The bulky phenylpropyl group in the target compound enhances steric hindrance, limiting nucleophilic attack but stabilizing ylides in Wittig reactions .

- Aminopropyl Substituent: The presence of an amino group (-NH₂) in (3-aminopropyl)triphenylphosphonium bromide increases nucleophilicity, making it suitable for coupling reactions or as a ligand in coordination chemistry .

- Bromopropyl Substituent : The bromine atom in (3-bromopropyl)triphenylphosphonium bromide acts as a leaving group, facilitating alkylation or cross-coupling reactions .

- Methyl/Ethyl Substituents : Smaller alkyl chains (methyl, ethyl) reduce steric bulk, enabling faster reaction kinetics in phase-transfer catalysis .

Thermal and Solubility Properties

- Thermal Stability :

- Solubility :

- All compared compounds are highly soluble in polar aprotic solvents (e.g., DMF, THF) but insoluble in water .

Q & A

Q. What are the optimized synthesis protocols for Triphenyl(3-phenylpropyl)phosphanium hydrobromide, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution between triphenylphosphine and 3-phenylpropyl bromide in anhydrous tetrahydrofuran (THF) at reflux conditions. Stoichiometric equivalence (1:1 molar ratio) and prolonged reaction times (24–48 hours) are critical for achieving yields >85%. Purification involves filtration to remove byproducts (e.g., HBr) and recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for structural characterization of this phosphonium salt?

- ¹H/³¹P NMR : The ³¹P NMR spectrum shows a distinct singlet near δ +23 ppm, confirming phosphonium formation. ¹H NMR reveals triplet signals for the propyl chain (δ 1.8–2.2 ppm) and aromatic protons (δ 7.4–7.8 ppm) .

- X-ray crystallography : Resolves the tetrahedral geometry of the phosphonium cation and bromide counterion, with bond lengths of ~1.8 Å for P-C (phenyl) and ~1.9 Å for P-C (propyl) .

Q. What are the primary chemical reactions involving this compound in organic synthesis?

It serves as a precursor in Wittig reactions , where deprotonation generates ylides for alkene synthesis. Reactivity is influenced by the steric bulk of the phenylpropyl group, favoring reactions with aldehydes over ketones. Example: Reaction with benzaldehyde yields trans-stilbene derivatives .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the reaction kinetics of ylide formation from Triphenyl(3-phenylpropyl)phosphanium hydrobromide?

Polar aprotic solvents (e.g., DMF) accelerate ylide generation due to enhanced stabilization of the transition state. Kinetic studies using UV-Vis spectroscopy show a 2.5-fold increase in reaction rate at 60°C compared to room temperature, with an activation energy of ~45 kJ/mol .

Q. What computational insights exist regarding the compound’s electronic structure and intermolecular interactions?

Density Functional Theory (DFT) calculations reveal a HOMO localized on the phosphonium center, suggesting nucleophilic attack at the propyl chain. Molecular dynamics simulations highlight strong cation-π interactions between the phenyl groups and bromide, influencing solubility in aromatic solvents .

Q. How can this compound be utilized in the design of mitochondria-targeted drug delivery systems?

Its lipophilic cationic structure enables accumulation in mitochondrial membranes. Studies using fluorescent probes (e.g., TPP⁺-linked rhodamine) demonstrate a 10-fold higher mitochondrial uptake in HeLa cells compared to non-targeted analogs, validated via confocal microscopy .

Q. What contradictions exist in reported crystallographic data for this phosphonium salt, and how can they be resolved?

Discrepancies in reported unit cell parameters (e.g., a 5% variation in P-C bond lengths) arise from differences in crystallization solvents (ethanol vs. acetone). High-resolution synchrotron XRD and Rietveld refinement are recommended for standardization .

Methodological Considerations

- Synthesis Optimization : Use Schlenk techniques to exclude moisture, which hydrolyzes the phosphonium salt. Monitor reaction progress via TLC (Rf ~0.5 in 9:1 hexane:ethyl acetate) .

- Handling Challenges : The compound is hygroscopic; store under argon at 4°C. Solubility in water is limited (<1 mg/mL), but it dissolves readily in chloroform or DCM .

- Biological Assays : For mitochondrial studies, ensure cell viability assays (e.g., MTT) are conducted to rule out cytotoxicity at concentrations >50 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.